molecular formula C17H17ClN4OS2 B12152638 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12152638
M. Wt: 392.9 g/mol
InChI Key: NGGFUBOUYGNDDX-UHFFFAOYSA-N
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Description

“N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a chloro-dimethylphenyl group, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the chloro-dimethylphenyl precursor, followed by the introduction of the thiophene and triazole rings through cyclization reactions. Common reagents used in these steps include chlorinating agents, sulfur sources, and triazole-forming reagents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity. Industrial methods may also incorporate purification techniques such as recrystallization, chromatography, or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiol compounds. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and materials science.

Biology

In biological research, the compound could be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance its pharmacological properties and reduce toxicity.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides with chloro-dimethylphenyl, thiophene, and triazole moieties. Examples include:

  • N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of “N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17ClN4OS2

Molecular Weight

392.9 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17ClN4OS2/c1-10-7-11(2)15(12(18)8-10)19-14(23)9-25-17-21-20-16(22(17)3)13-5-4-6-24-13/h4-8H,9H2,1-3H3,(H,19,23)

InChI Key

NGGFUBOUYGNDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3)C

Origin of Product

United States

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